![molecular formula C18H17NO4S B2529946 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide CAS No. 2320925-83-3](/img/structure/B2529946.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide is a complex organic compound characterized by the presence of bifuran, hydroxyethyl, and methylsulfanyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydroxyethyl group: This step often involves the reaction of the bifuran derivative with an epoxide or a halohydrin in the presence of a base.
Introduction of the methylsulfanyl group: This can be accomplished by reacting the intermediate with a thiol or a thioether under suitable conditions.
Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride or a benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl and methylsulfanyl groups can be oxidized to form corresponding sulfoxides, sulfones, or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or thiols.
Substitution: The aromatic ring and the bifuran moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic ring may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The bifuran and hydroxyethyl groups may play a crucial role in binding to the target, while the methylsulfanyl group may influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide: The parent compound with unique structural features.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(ethylsulfanyl)benzamide: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzoate: A related compound with a benzoate ester instead of a benzamide.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-24-17-7-3-2-5-12(17)18(21)19-11-13(20)14-8-9-16(23-14)15-6-4-10-22-15/h2-10,13,20H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLDQPJCQNSVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
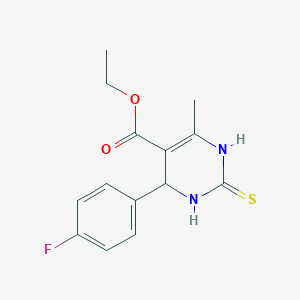
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

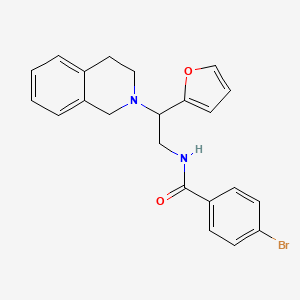
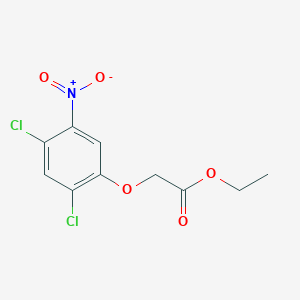
![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)
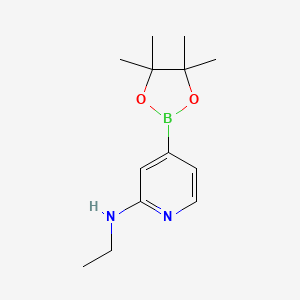
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)
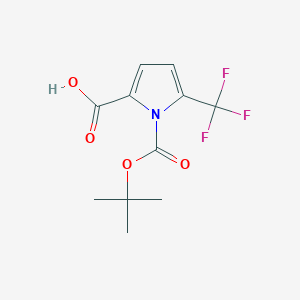
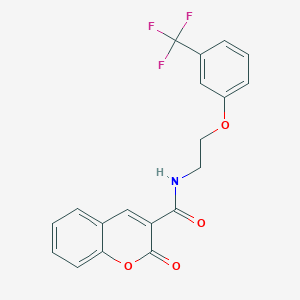
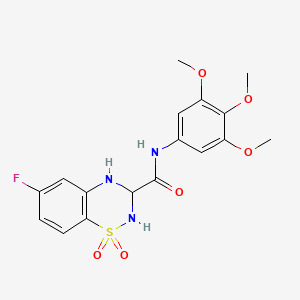
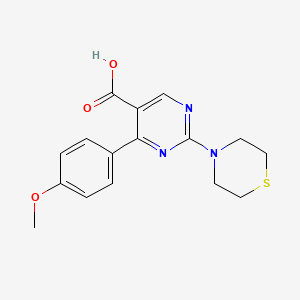
![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)
